3,3-Difluorocyclopentanamine

Fluorine Chemistry Organic Synthesis Medicinal Chemistry

3,3-Difluorocyclopentanamine is a fluorinated cyclopentylamine building block containing a gem‑difluoro motif at the 3‑position of the cyclopentane ring. This structural feature imparts a conformational constraint and the distinctive electronic effects of fluorine, which are known to modulate lipophilicity (LogP) and basicity (pKa) in drug‑discovery contexts.

Molecular Formula C5H9F2N
Molecular Weight 121.13 g/mol
CAS No. 939525-61-8
Cat. No. B1487696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluorocyclopentanamine
CAS939525-61-8
Molecular FormulaC5H9F2N
Molecular Weight121.13 g/mol
Structural Identifiers
SMILESC1CC(CC1N)(F)F
InChIInChI=1S/C5H9F2N/c6-5(7)2-1-4(8)3-5/h4H,1-3,8H2
InChIKeyQLOHXGYAULHFOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluorocyclopentanamine (CAS 939525-61-8): Sourcing Guide for a Privileged Gem-Difluoro Building Block


3,3-Difluorocyclopentanamine is a fluorinated cyclopentylamine building block containing a gem‑difluoro motif at the 3‑position of the cyclopentane ring. This structural feature imparts a conformational constraint and the distinctive electronic effects of fluorine, which are known to modulate lipophilicity (LogP) and basicity (pKa) in drug‑discovery contexts [1]. It is typically procured as the free base or as the more stable hydrochloride salt (CAS 939398‑48‑8) .

Why 3,3-Difluorocyclopentanamine Cannot Be Replaced by Generic Cyclopentylamines or Mono‑Fluoro Analogs


The 3,3‑difluoro substitution pattern is not a trivial modification. In medicinal chemistry, the gem‑difluoro group is strategically employed to block oxidative metabolism at that position and to fine‑tune molecular properties such as lipophilicity and basicity [1]. The specific isomeric placement of the fluorine atoms determines the synthetic accessibility and downstream scaffold versatility, as the synthesis of 3,3‑difluoro‑substituted cycloalkanes proceeds via a straightforward deoxofluorination route, whereas 2,2‑difluoro isomers require more complex bypass strategies [1]. Consequently, substituting 3,3‑difluorocyclopentanamine with a generic cyclopentylamine, a mono‑fluoro analog, or a 2,2‑difluoro isomer would alter the physicochemical profile, metabolic liability, and the feasibility of the synthetic route, compromising the integrity of a medicinal chemistry campaign [1].

3,3-Difluorocyclopentanamine: Quantitative Comparative Evidence for Informed Procurement


Synthetic Accessibility: 3,3-Difluoro Derivatives Offer a More Direct Synthetic Route than 2,2-Difluoro Isomers

The 3,3-difluorocyclopentane scaffold is synthetically more accessible than the 2,2-difluoro isomer. For 3,3-difluoro-substituted cycloalkanones, straightforward deoxofluorination of the corresponding ketoesters produces the target compound directly, whereas the synthesis of 2,2-difluoro isomers necessitates a bypass route involving (2-oxocycloalkyl)methyl acetates [1]. This difference in synthetic tractability directly impacts the cost, scalability, and availability of this building block for procurement.

Fluorine Chemistry Organic Synthesis Medicinal Chemistry

Physicochemical Properties: 3,3-Difluorocyclopentanamine's Distinct Lipophilicity and Basicity Profile

The introduction of fluorine atoms modulates lipophilicity (LogP) and basicity (pKa). The 3,3-difluoro motif contributes to a specific lipophilicity profile that influences membrane permeability and metabolic stability [1]. This is a class-level inference based on the well-established impact of fluorine substitution on these parameters in cyclopentane building blocks.

Medicinal Chemistry Physicochemical Properties Drug Design

Conformational Restriction: The 3,3-Difluoro Motif Provides a Conformationally Constrained Scaffold for Receptor Binding

The 3,3-difluorocyclopentane ring imparts conformational restriction compared to acyclic or less-constrained cyclic amines [1]. While the unsubstituted cyclopentylamine is already conformationally restricted relative to an acyclic amine, the gem‑difluoro substitution further rigidifies the scaffold, potentially leading to improved selectivity for biological targets.

Medicinal Chemistry Conformational Analysis Receptor Binding

3,3-Difluorocyclopentanamine: Key Application Scenarios Driven by Its Differentiated Properties


Medicinal Chemistry Lead Optimization: Enhancing Metabolic Stability

Researchers in medicinal chemistry can procure 3,3‑difluorocyclopentanamine to introduce a metabolically stable, conformationally restricted amine motif into drug candidates. The gem‑difluoro group blocks a common site of oxidative metabolism, potentially increasing the half‑life and oral bioavailability of the resulting compounds [1].

Synthesis of Fluorinated Building Blocks for Kinase Inhibitors

The compound serves as a key intermediate in the synthesis of more complex fluorinated scaffolds. Its direct synthetic accessibility makes it a preferred starting material for creating libraries of fluorinated cyclopentane‑derived carboxylic acids and amines, which are valuable in the development of kinase inhibitors and other enzyme‑targeting agents [1].

Agrochemical and Materials Science Research

Beyond pharmaceuticals, the unique physicochemical properties imparted by the 3,3‑difluoro motif are leveraged in the design of novel agrochemicals and advanced materials. Its use as a building block for introducing fluorine into organic molecules can improve the efficacy and environmental persistence of active ingredients [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Difluorocyclopentanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.